molecular formula C8H8BrI B1273149 5-Bromo-2-iodo-M-xylene CAS No. 206559-43-5

5-Bromo-2-iodo-M-xylene

Cat. No. B1273149
M. Wt: 310.96 g/mol
InChI Key: BSIRLLZFIVAHES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated xylenes, such as 5-bromo-m-xylene, can be achieved through various methods. For instance, a novel synthetic route to 5-bromo-m-xylene is described, which may involve protonation and subsequent reactions . Although the exact method for synthesizing 5-Bromo-2-iodo-m-xylene is not provided, similar synthetic strategies could potentially be applied, such as halogenation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of halogenated xylenes can be inferred from studies on similar compounds. For example, the crystal structures of bromo- and iodo- derivatives of benzene compounds have been analyzed, showing features like hydrogen bonding and (\pi)–(\pi) interactions . These structural insights can be extrapolated to understand the molecular geometry and intermolecular interactions that 5-Bromo-2-iodo-m-xylene might exhibit.

Chemical Reactions Analysis

The chemical reactivity of bromo-substituted xylenes can be complex. For instance, 2-Bromo-m-xylene can undergo selective oxidation to form different products depending on the reaction conditions . Similarly, 5-Bromo-1,3-dimethyluracil reacts with xylene to yield aryl-substituted uracils, indicating that bromo-substituted compounds can participate in electrophilic aromatic substitution reactions . These findings suggest that 5-Bromo-2-iodo-m-xylene could also undergo various chemical transformations, potentially leading to a range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated xylenes can be deduced from experimental and computational studies. For example, the vibrational spectra and electronic properties of 3-bromo-o-xylene have been characterized using spectroscopic techniques and density functional theory (DFT) calculations . These methods could be applied to 5-Bromo-2-iodo-m-xylene to determine its vibrational modes, electronic transitions, and molecular electrostatic potential, which are important for understanding its reactivity and interactions with other molecules.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • 5-Bromo-2-iodo-M-xylene has been involved in the formation of stable benzenium ions in HF-SbF5, contributing to insights on protonation processes in halogen-containing benzenes (Brouwer, 2010).
  • Chemical Reactions and Polymerization :

    • It has been used in polymerization processes, such as in the Pd-catalyzed polymerization of monozinc arylenes, demonstrating its role in the synthesis of polyarylenes (Chen, O'Brien, & Rieke, 1993).
  • Photoreactive Properties :

    • Studies have shown its involvement in photoreactions, like the photoreaction of 5-bromo-1,3-dimethyluracil in xylene solutions, which reveals its potential in photochemistry (Seki, Matsuda, & Ohkura, 1987).
  • Isomerization Studies :

    • Research has also focused on its role in xylene isomerization, particularly in studies involving surface-modified HZSM-5 zeolite catalysts (Zheng, Jentys, & Lercher, 2006).
  • Analytical Chemistry Applications :

    • In analytical chemistry, it has been used in methods for the determination of iodine and bromine in biological materials, showcasing its utility in neutron activation analysis (Ohno, 1971).
  • Catalysis and Synthetic Chemistry :

    • The compound has found use in catalysis and synthetic chemistry, as evidenced by its application in the synthesis of various complex molecules and as a catalyst in chemical transformations (Ghasemi, Antunes, & Organ, 2004).
  • Vibrational Spectroscopy Studies :

    • Vibrational spectroscopy studies of related compounds, such as 3-bromo-o-xylene, provide insights into the electronic and optical properties, which could be extrapolated to understand the properties of 5-Bromo-2-iodo-M-xylene as well (2019).
  • Membrane Technology in Isomerization :

    • It has been studied in the context of membrane technology for xylene isomerization, offering perspectives on its potential applications in separation technologies (Haag et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . Protective measures include wearing suitable gloves, protective clothing, and eye protection .

properties

IUPAC Name

5-bromo-2-iodo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIRLLZFIVAHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942856
Record name 5-Bromo-2-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodo-M-xylene

CAS RN

206559-43-5
Record name 5-Bromo-2-iodo-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206559-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 4-bromo-2,6-dimethylaniline (75 g, 0.37 mol) in distilled water (75 ml) is added concentrated sulphuric acid (75 ml), followed by brief heating to 60° C. for 1 hour until dissolution is complete. The mixture is allowed to cool to room temperature then further cooled to approximately 0° C. in an ice/salt bath. To this slurry is added an aqueous solution of sodium nitrite (25.33 g, 0.36 mol) in distilled water (126 ml) dropwise over 15 minutes, maintaining the temperature below 5° C., followed by additional stirring for 30 minutes. The reaction mixture is allowed to come to room temperature and then a solution of aqueous potassium iodide (187.6 g, 1.13 mol) in distilled water (190 ml) is added dropwise at room temperature. After the addition is complete the solution is briefly heated to 80° C. then allowed to cool to room temperature again. The reaction mixture is extracted with ethyl acetate (750 ml×3) and the organic phase is washed with 1M aqueous hydrochloric acid (200 ml) and aqueous sodium thiosulfate (2×200 ml). The organic phase is dried over anhydrous sodium sulphate and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give 4-bromo-2,6-dimethyl-1-iodo benzene (75 g) as an orange liquid.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
25.33 g
Type
reactant
Reaction Step Three
Name
Quantity
126 mL
Type
solvent
Reaction Step Three
Quantity
187.6 g
Type
reactant
Reaction Step Four
Name
Quantity
190 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Mishra, D Beyer, K Eimre, R Ortiz… - Angewandte …, 2020 - Wiley Online Library
… 2-(1,3-Dioxolan-2-yl)benzaldehyde (5) was reacted with 5-bromo-2-iodo-m-xylene (6) at low temperature to form (2-(1,3-dioxolan-2-yl)phenyl(4-bromo-2,6-dimethylphenyl)methanol (7). …
Number of citations: 119 onlinelibrary.wiley.com
H Hao, KA Thompson, ZM Hudson… - … –A European Journal, 2018 - Wiley Online Library
… The first step in the synthesis of this dialkyne involved a lithium–halogen exchange reaction of 5-bromo-2-iodo-m-xylene with n-butyllithium followed by addition of …
JL Heidbrink, KK Thoen… - The Journal of Organic …, 2000 - ACS Publications
… )-4-iodobenzene, 1-chloro-2-(trifluoromethyl)-4-iodobenzene, 5-bromo-2-iodotoluene, 2-bromo-5-iodotoluene, 1-bromo-3-chloro-4-iodobenzene, 5-bromo-2-iodo-m-xylene, and 1-…
Number of citations: 40 pubs.acs.org
K Thompson - 2019 - open.library.ubc.ca
… The first step in the synthesis of this dialkyne involved a lithiumhalogen exchange reaction of 5-bromo-2-iodo-m-xylene with n-butyllithium, followed by addition of dichloromesitylborane …
Number of citations: 3 open.library.ubc.ca
S Sasaki, Y Niko, AS Klymchenko, G Konishi - Tetrahedron, 2014 - Elsevier
… 1), in which the methyl groups are located on the acceptor side, 5-bromo-2-iodotoluene or 5-bromo-2-iodo-m-xylene was used to selectively carry out the Suzuki–Miyaura cross-…
Number of citations: 57 www.sciencedirect.com
P Nino, M Cabaa, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
… The following compound was prepared using the same methodology as in compound 7 using the 5-bromo-2-iodo-m-xylene (6.4 mmol, 2g). Purification of the crude material by flash …
Number of citations: 7 nopr.niscpr.res.in
H Hao - 2020 - open.library.ubc.ca
This thesis focuses on investigating a bisamidate bisamido titanium complex as a pre-catalyst for the hydroamination of alkynes with primary amines. It begins with revealing the …
Number of citations: 2 open.library.ubc.ca

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